molecular formula C9H19N B15276609 (2-Ethyl-1-methylcyclopentyl)methanamine

(2-Ethyl-1-methylcyclopentyl)methanamine

Cat. No.: B15276609
M. Wt: 141.25 g/mol
InChI Key: KUJUJGHUVHBNEQ-UHFFFAOYSA-N
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Description

(2-Ethyl-1-methylcyclopentyl)methanamine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a cyclopentane ring substituted with an ethyl group and a methyl group, along with a methanamine group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethyl-1-methylcyclopentyl)methanamine can be achieved through several methods. One common approach involves the alkylation of cyclopentylamine with ethyl and methyl halides under basic conditions. The reaction typically proceeds via an S_N2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of the halide, resulting in the substitution of the halide with the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethyl-1-methylcyclopentyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Alkyl halides or sulfonates are typical electrophiles used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Ethyl-1-methylcyclopentyl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a ligand in the study of enzyme-substrate interactions. Its amine group can form hydrogen bonds with active sites of enzymes, providing insights into enzyme mechanisms and potential drug design.

Medicine

In medicinal chemistry, this compound can serve as a precursor for the synthesis of pharmaceutical agents. Its structural features may impart specific pharmacological properties, making it a valuable intermediate in drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and polymers. Its reactivity and stability make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2-Ethyl-1-methylcyclopentyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This interaction can lead to changes in the biochemical pathways, influencing the overall biological effect of the compound.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: A simpler analog with only a cyclopentane ring and an amine group.

    Ethylcyclopentylamine: Similar structure but lacks the methyl group.

    Methylcyclopentylamine: Similar structure but lacks the ethyl group.

Uniqueness

(2-Ethyl-1-methylcyclopentyl)methanamine is unique due to the presence of both ethyl and methyl groups on the cyclopentane ring. This dual substitution can influence the compound’s steric and electronic properties, making it distinct from its simpler analogs. The combination of these substituents can enhance its reactivity and specificity in various chemical and biological applications.

Properties

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

(2-ethyl-1-methylcyclopentyl)methanamine

InChI

InChI=1S/C9H19N/c1-3-8-5-4-6-9(8,2)7-10/h8H,3-7,10H2,1-2H3

InChI Key

KUJUJGHUVHBNEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC1(C)CN

Origin of Product

United States

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